[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate is a complex organic compound. It is characterized by the presence of long-chain fatty acids and hydroxyl groups, making it a significant molecule in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate typically involves esterification reactions. The process begins with the reaction of octadec-9-enoic acid with glycerol under acidic conditions to form the desired ester. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain the reaction conditions and ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the fatty acid chains can be reduced to form saturated compounds.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) are commonly used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated fatty acid esters.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model molecule to study esterification and transesterification reactions. It is also used in the synthesis of complex lipids and surfactants.
Biology
In biological research, it is used to study lipid metabolism and the role of fatty acid esters in cellular processes. It is also used in the development of lipid-based drug delivery systems.
Medicine
In medicine, this compound is explored for its potential use in treating lipid-related disorders. It is also used in the formulation of topical creams and ointments due to its emollient properties.
Industry
In the industrial sector, it is used in the production of biodegradable lubricants and surfactants. It is also used in the formulation of cosmetics and personal care products.
Mechanism of Action
The mechanism of action of [2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also be hydrolyzed by lipases to release free fatty acids and glycerol, which can then participate in various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Glycerol monostearate: Similar in structure but contains saturated fatty acid chains.
Glycerol monooleate: Contains a single unsaturated fatty acid chain.
Glycerol monolaurate: Contains shorter fatty acid chains.
Uniqueness
The uniqueness of [2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate lies in its dual unsaturated fatty acid chains, which confer distinct physical and chemical properties. This makes it particularly useful in applications requiring specific lipid characteristics, such as in the formulation of specialized surfactants and emulsifiers.
Properties
Molecular Formula |
C78H144O10 |
---|---|
Molecular Weight |
1242.0 g/mol |
IUPAC Name |
[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/2C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h2*17-20,37,40H,3-16,21-36H2,1-2H3/b2*19-17-,20-18- |
InChI Key |
WSCSXJUESYNIOA-JHJRIVEUSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCCCC)CO.CCCCCCCC/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC.CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.